molecular formula C12H17ClFNO2 B1447033 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride CAS No. 1803606-87-2

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride

Cat. No.: B1447033
CAS No.: 1803606-87-2
M. Wt: 261.72 g/mol
InChI Key: JUFIBPSSEXODGN-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO2 and a molecular weight of 261.72 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a fluorine atom and a methoxy group attached to a phenyl ring, as well as an oxan-4-amine moiety.

Preparation Methods

The synthesis of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a boronic acid derivative with an aryl halide to form the desired product.

Chemical Reactions Analysis

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological processes and pathways, particularly those involving fluorinated compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2.ClH/c1-15-10-4-2-3-9(11(10)13)12(14)5-7-16-8-6-12;/h2-4H,5-8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFIBPSSEXODGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2(CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 2
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 3
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 4
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 5
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride
Reactant of Route 6
4-(2-Fluoro-3-methoxyphenyl)oxan-4-amine hydrochloride

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